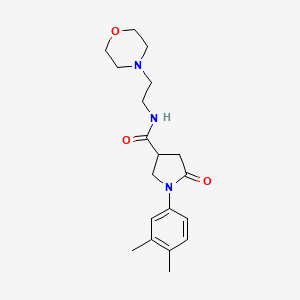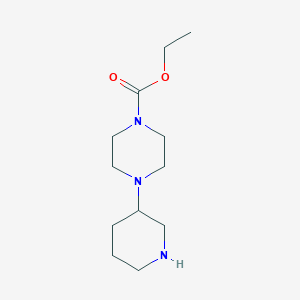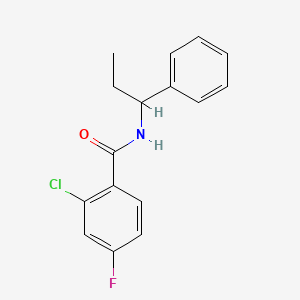![molecular formula C19H24N2OS B5320946 N-{1-[4-(1-piperidinyl)phenyl]ethyl}-2-(2-thienyl)acetamide](/img/structure/B5320946.png)
N-{1-[4-(1-piperidinyl)phenyl]ethyl}-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[4-(1-piperidinyl)phenyl]ethyl}-2-(2-thienyl)acetamide, commonly known as PTAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTAC is a member of the acetamide class of compounds and is structurally similar to other compounds such as phenylacetamide and thiopheneacetamide.
Mecanismo De Acción
The exact mechanism of action of PTAC is not yet fully understood. However, it is believed that PTAC exerts its therapeutic effects through the modulation of various signaling pathways in the body. For example, PTAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. PTAC has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
PTAC has been shown to have a number of biochemical and physiological effects in animal models. For example, PTAC has been found to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in the serum of rats with carrageenan-induced paw edema. PTAC has also been shown to decrease the levels of glucose and triglycerides in the blood of diabetic rats. Additionally, PTAC has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PTAC in lab experiments is its relatively low toxicity profile. In preclinical studies, PTAC has been found to have a high therapeutic index, meaning that it is effective at low doses and has minimal toxicity at therapeutic doses. Additionally, PTAC is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation of using PTAC in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on PTAC. One area of interest is the development of PTAC analogs with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of the potential of PTAC as a treatment for neuropathic pain, a type of chronic pain that is often difficult to treat. Additionally, further studies are needed to elucidate the exact mechanism of action of PTAC and its potential as an anti-cancer agent. Overall, PTAC is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully explore its potential.
Métodos De Síntesis
PTAC can be synthesized using a multi-step process that involves the reaction of 1-(4-bromophenyl)piperidine with 2-thiopheneacetyl chloride to form the intermediate product, 1-(4-bromophenyl)-N-(2-thienyl)acetamide. This intermediate product is then reacted with ethylenediamine to form PTAC. The overall yield of this synthesis method is around 60%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
PTAC has been shown to have a wide range of potential therapeutic applications, including as an analgesic, anti-inflammatory, and anti-cancer agent. In preclinical studies, PTAC has been found to have significant analgesic effects in animal models of pain, such as the formalin test and the hot plate test. PTAC has also been shown to have anti-inflammatory effects in animal models of inflammation, such as the carrageenan-induced paw edema model. Additionally, PTAC has been found to have anti-cancer effects in vitro against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
N-[1-(4-piperidin-1-ylphenyl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-15(20-19(22)14-18-6-5-13-23-18)16-7-9-17(10-8-16)21-11-3-2-4-12-21/h5-10,13,15H,2-4,11-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUKSEHBQJTUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5320866.png)
![N-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5320870.png)
![2-(4-fluorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5320878.png)
![11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5320883.png)
![5,6-dimethyl-3-(4-phenoxybutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5320888.png)

![N-(3-chloro-4-methoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320905.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5320910.png)
![2-[(4-methylbenzyl)amino]-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5320919.png)
![rel-(1R,5S)-8-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B5320923.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5320938.png)
![8-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5320972.png)